盐酸替伦泽平

描述

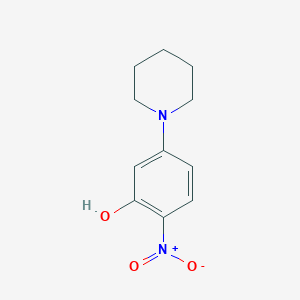

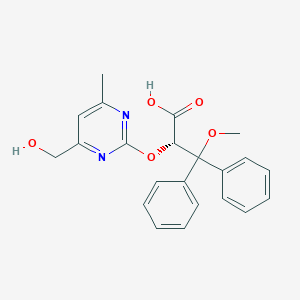

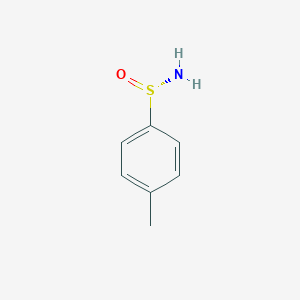

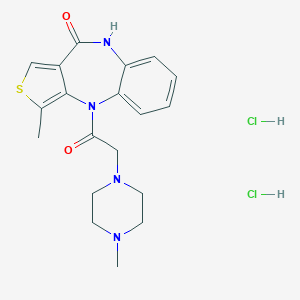

Telenzepine dihydrochloride is a thienobenzodiazepine that acts as a selective M1 antimuscarinic . It is used in the treatment of peptic ulcers . Telenzepine is atropisomeric, meaning the molecule has a stereogenic C–N-axis . In neutral aqueous solution, it displays a half-life for racemization of the order of 1000 years .

Molecular Structure Analysis

Telenzepine dihydrochloride has a molecular formula of C19H22N4O2S . Its average mass is 443.391 Da and its mono-isotopic mass is 442.099701 Da . The molecule is atropisomeric, meaning it has a stereogenic C–N-axis .Physical And Chemical Properties Analysis

Telenzepine dihydrochloride has a molecular formula of C19H22N4O2S and two molecules of HCl . Its average mass is 443.391 Da and its mono-isotopic mass is 442.099701 Da .科学研究应用

- Telenzepine dihydrochloride has been studied for its ability to inhibit gastric acid secretion. It acts as an antimuscarinic drug, specifically targeting the M₁ receptors involved in regulating acid production in the stomach . This property makes it relevant for research related to gastrointestinal disorders and acid-related diseases.

- Researchers have explored the effects of telenzepine in myenteric ganglia of the guinea-pig small intestine. Its interaction with muscarinic receptors in these neural networks sheds light on its potential role in gastrointestinal motility and enteric nervous system function .

- Telenzepine’s high selectivity for M₁ receptors makes it a valuable tool for studying the functional roles of these receptors. Researchers can use it to dissect the specific contributions of M₁ receptors in various physiological processes, including cognition, memory, and autonomic control .

- Investigating telenzepine’s impact on cholinergic signaling pathways provides insights into acetylcholine-mediated responses. By blocking M₁ receptors, researchers can explore downstream effects on intracellular calcium levels, phosphoinositide turnover, and other signaling cascades .

- Telenzepine’s antagonistic action on M₁ receptors extends to smooth muscle tissues. Researchers have studied its effects on contractility in various organs, such as the gastrointestinal tract, bladder, and bronchi. Understanding these mechanisms contributes to our knowledge of muscarinic receptor physiology .

- Given its pharmacological profile, telenzepine dihydrochloride may serve as a lead compound for developing novel drugs targeting M₁ receptors. Researchers can explore its potential therapeutic applications, including treating conditions related to cholinergic dysregulation, such as Alzheimer’s disease or overactive bladder .

Gastric Acid Secretion Inhibition

Neuropharmacology in Myenteric Ganglia

Selective M₁ Receptor Modulation

Cholinergic Signaling Pathways

Smooth Muscle Function and Contractility

Drug Development and Therapeutic Potential

作用机制

Target of Action

Telenzepine dihydrochloride is a selective and orally active muscarinic M1 receptor antagonist . The muscarinic acetylcholine receptor mediates various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins .

Mode of Action

Telenzepine dihydrochloride binds to the muscarinic acetylcholine receptor with high affinity . This binding inhibits the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system. By blocking these signals, Telenzepine dihydrochloride can reduce the amplitude of extracellular slow excitatory postsynaptic potentials .

Biochemical Pathways

The primary biochemical pathway affected by Telenzepine dihydrochloride is the muscarinic acetylcholine receptor pathway. By acting as an antagonist, it inhibits the action of acetylcholine on muscarinic receptors, thereby affecting the downstream effects of this pathway .

Pharmacokinetics

It is known to be an orally active compound , suggesting that it is well-absorbed in the gastrointestinal tract.

Result of Action

The primary result of Telenzepine dihydrochloride’s action is the inhibition of gastric acid secretion . This makes it useful in the treatment of peptic ulcers .

Action Environment

The action of Telenzepine dihydrochloride can be influenced by the acidity of the environment. For instance, it has been found that the compound can undergo an unexpected scaffold rearrangement under highly acidic conditions .

属性

IUPAC Name |

1-methyl-10-[2-(4-methylpiperazin-1-yl)acetyl]-5H-thieno[3,4-b][1,5]benzodiazepin-4-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S.2ClH/c1-13-18-14(12-26-13)19(25)20-15-5-3-4-6-16(15)23(18)17(24)11-22-9-7-21(2)8-10-22;;/h3-6,12H,7-11H2,1-2H3,(H,20,25);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQJFSQQHGPLOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CS1)C(=O)NC3=CC=CC=C3N2C(=O)CN4CCN(CC4)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24Cl2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423564 | |

| Record name | Telenzepine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Telenzepine dihydrochloride | |

CAS RN |

147416-96-4 | |

| Record name | Telenzepine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of observing signal duplication in the 1H NMR spectrum of telenzepine dihydrochloride upon the addition of β- and γ-cyclodextrins?

A: The observed signal duplication in the 1H NMR spectrum of telenzepine dihydrochloride upon the addition of β- and γ-cyclodextrins signifies the presence of atropisomers. [] Atropisomers are stereoisomers that arise due to restricted rotation around a single bond. The different chemical environments experienced by the protons in each atropisomer, when complexed with cyclodextrins, result in distinct chemical shifts, leading to signal splitting in the NMR spectrum. This phenomenon allows for the identification and differentiation of atropisomers, which can have different pharmacological properties.

Q2: Why is the study of atropisomerism in telenzepine dihydrochloride important from a pharmaceutical perspective?

A: Telenzepine dihydrochloride is a muscarinic antagonist, meaning it blocks the action of the neurotransmitter acetylcholine at muscarinic receptors. [] Atropisomers, including those of telenzepine dihydrochloride, can exhibit different binding affinities and selectivities towards their biological targets. Consequently, understanding the atropisomeric behavior of this compound is crucial for optimizing its pharmacological profile, potentially leading to improved efficacy and reduced side effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-](/img/structure/B128955.png)